1-(4-Methoxyphenyl)ethylidenehydrazine
Description
1-(4-Methoxyphenyl)ethylidenehydrazine is a hydrazine derivative characterized by a 4-methoxyphenyl group attached to an ethylidenehydrazine backbone. This compound is synthesized via condensation reactions between 4-methoxybenzoyl hydrazine and substituted acetophenones under reflux conditions in methanol, yielding crystalline products with high purity (88%) . Key spectral features include:
Properties
CAS No. |
1081838-29-0 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C9H12N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-6H,10H2,1-2H3/b11-7+ |
InChI Key |
ADNJIMDVLSCPOA-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE can be synthesized through the reaction of 1-(4-methoxyphenyl)ethanone with hydrazine hydrate under acidic or basic conditions . The reaction typically involves refluxing the reactants in ethanol or methanol as solvents. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)ETHANONE HYDRAZONE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in ) reduce reaction yields due to steric and electronic effects.
- Methanol as a solvent () provides higher yields compared to ethanol (), likely due to better solubility of intermediates.
Structural and Spectral Comparisons
Crystallographic and spectroscopic data highlight differences in molecular planarity and electronic environments:
Analysis :
Structure-Activity Insights :
- Hydrazine-thioether hybrids (e.g., ) show improved bioavailability due to increased lipophilicity.
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